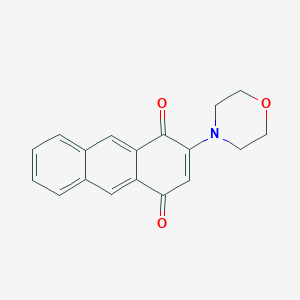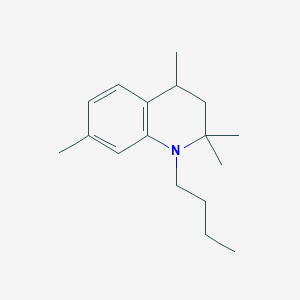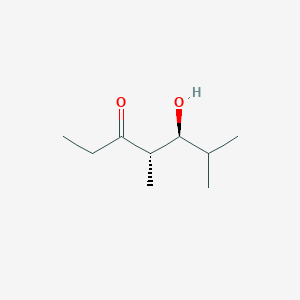
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- is a chiral organic compound with the molecular formula C9H18O2. This compound is known for its presence in certain pheromones and has been studied for its role in chemical communication among insects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- can be achieved through enantioselective reactions. One common method involves the use of enantioselective transesterification reactions catalyzed by Candida antarctica lipase B. This method allows for the separation of stereoisomers and the assignment of absolute configurations by NMR .
Industrial Production Methods
the use of advanced chromatographic techniques and enantioselective catalysts are essential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Heptanone, 4,6-dimethyl-5-oxo-.
Reduction: Formation of 3-Heptanol, 5-hydroxy-4,6-dimethyl-.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- has several scientific research applications:
Chemistry: Used as a model compound in studies of enantioselective synthesis and chiral separation techniques.
Biology: Studied for its role in insect pheromones and chemical communication.
Industry: Utilized in the synthesis of specialized chemicals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- involves its interaction with olfactory receptor neurons (ORNs) in insects. These neurons are specialized to detect specific stereoisomers of the compound, leading to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptors that are stereoselective, meaning they can distinguish between different stereoisomers .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3,5-heptanedione: Another compound involved in insect pheromones.
3,5-Dimethyl-4-heptanone: A structurally similar compound with different functional groups .
Uniqueness
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- is unique due to its specific stereochemistry, which plays a crucial role in its biological activity. The presence of both hydroxyl and carbonyl groups in a chiral environment makes it a valuable compound for studying enantioselective reactions and olfactory responses in insects .
Propriétés
Numéro CAS |
324535-59-3 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(4S,5S)-5-hydroxy-4,6-dimethylheptan-3-one |
InChI |
InChI=1S/C9H18O2/c1-5-8(10)7(4)9(11)6(2)3/h6-7,9,11H,5H2,1-4H3/t7-,9+/m1/s1 |
Clé InChI |
BIEQEQORPVLGMS-APPZFPTMSA-N |
SMILES isomérique |
CCC(=O)[C@@H](C)[C@H](C(C)C)O |
SMILES canonique |
CCC(=O)C(C)C(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



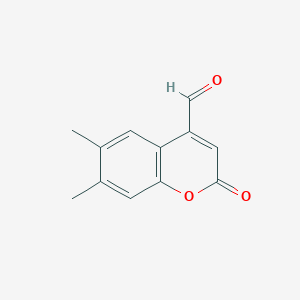
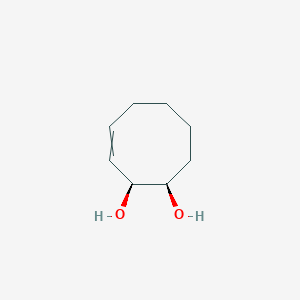
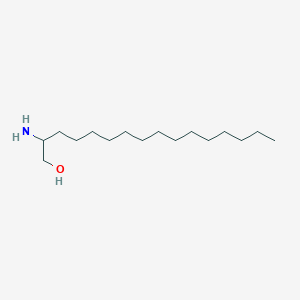
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
